
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide, also known as HM-3, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It may also act as an antioxidant and protect against oxidative stress, which is implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-inflammatory effects and may protect against DNA damage. In animal models, this compound has been shown to improve cognitive function and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain research applications.
Future Directions
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is its potential use in treating other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other research applications.
In conclusion, this compound is a synthetic compound that has gained attention for its potential use in cancer and neurodegenerative disease research. Its synthesis method has been optimized to yield high purity and yield, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in certain research applications, there are several future directions for research on this compound.
Synthesis Methods
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide is synthesized through a multi-step process that involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with o-toluidine to form the intermediate compound, which is then reacted with 3-methoxybenzoyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and yield of this compound.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and improve cognitive function in animal models.
Properties
IUPAC Name |
3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-11-12-19-14-21(25(29)27-23(19)13-17)16-28(24-10-5-4-7-18(24)2)26(30)20-8-6-9-22(15-20)31-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHQSDCCYLDITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
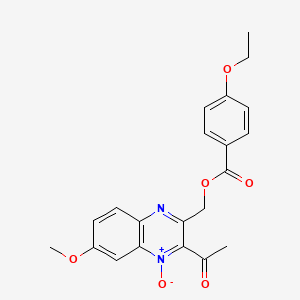
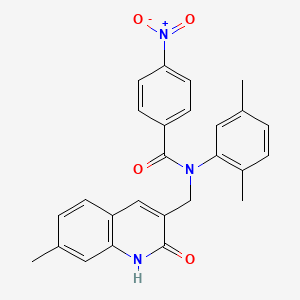
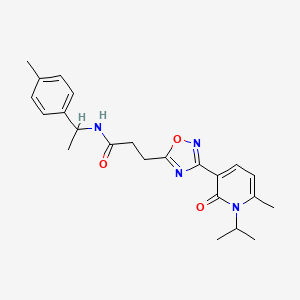


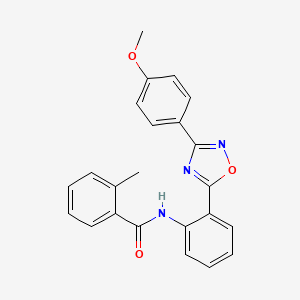


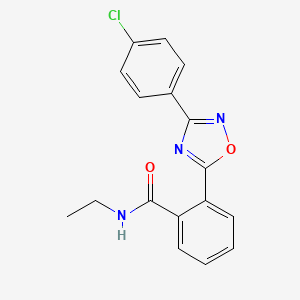
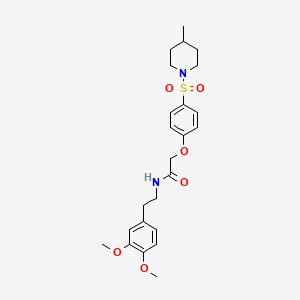

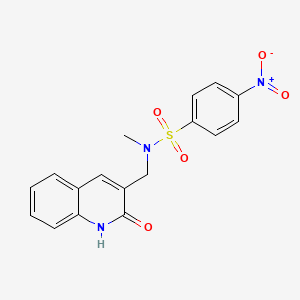
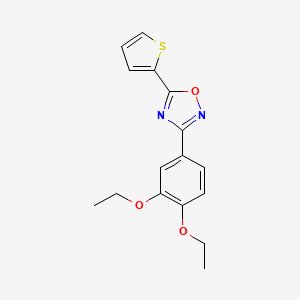
![N-(4-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707591.png)
